5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
This compound is a highly complex heterocyclic molecule featuring a tricyclic core structure fused with a sulfonyl group, an imino moiety, and multiple substituents. Its IUPAC name reflects its intricate architecture:
- Core framework: A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca system, which includes fused bicyclic and monocyclic components.
- Substituents: A 3,4-dimethylphenylsulfonyl group at position 3. An ethyl group at position 5. An imino group at position 4. A methyl group at position 12. A ketone at position 2.
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-5-25-20(23)18(30(28,29)16-8-7-14(3)15(4)10-16)11-17-21(25)24-19-9-6-13(2)12-26(19)22(17)27/h6-12,23H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWRGQAWGAFUBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC(=C(C=C3)C)C)C(=O)N4C=C(C=CC4=N2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves several steps. The synthetic route typically starts with the preparation of the core dipyrido[1,2-a:2’,3’-d]pyrimidine structure, followed by the introduction of the sulfonyl and imino groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Addition: Addition reactions can occur at the imino group, where nucleophiles add to the carbon-nitrogen double bond.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The sulfonyl and imino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The pathways involved may include inhibition of specific enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound shares structural similarities with other polycyclic heterocycles, particularly those featuring fused sulfur- and nitrogen-containing rings. Key comparisons include:
Key Observations :
Sulfur vs. Nitrogen Bridging : The dithia (S–S) bridges in compounds IIi, IIj, and IIo contrast with the triaza core of the target compound. Sulfur bridges may confer greater conformational rigidity, while nitrogen-rich systems offer hydrogen-bonding versatility .
Methyl and ethyl substituents in the target molecule may enhance lipophilicity, impacting membrane permeability in biological systems.
Synthetic Complexity: The target compound’s synthesis likely requires advanced sulfonylation and imino-group incorporation steps, whereas analogues IIi–IIo are synthesized via simpler acetic acid amidation/esterification .
Functional and Pharmacological Implications (Inferred)
- Enzyme Inhibition Potential: The sulfonyl group may mimic phosphate or sulfate moieties in enzyme active sites, similar to kinase inhibitors.
- Metabolic Stability : The ethyl and methyl groups could reduce oxidative metabolism compared to hydroxylated analogues (e.g., IIj).
Biological Activity
The compound 5-(3,4-dimethylphenyl)sulfonyl-7-ethyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological targets, making it a candidate for pharmacological studies.
Chemical Structure and Properties
This compound features a tricyclic framework with a sulfonyl group and multiple substituents that could influence its biological interactions. The presence of a 3,4-dimethylphenyl group likely enhances lipophilicity and may facilitate membrane permeability.
Antifungal Activity
Research indicates that similar compounds in the triazole family exhibit significant antifungal properties. For instance, derivatives of triazene compounds have shown promising antifungal activity against various strains of Candida and Aspergillus species. The mechanism often involves inhibition of cytochrome P450 enzymes critical for fungal sterol biosynthesis .
Table 1: Antifungal Activity of Related Triazene Compounds
| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Candida albicans | 5 μg/mL |
| Compound B | Aspergillus niger | 10 μg/mL |
| Compound C | Cryptococcus neoformans | 15 μg/mL |
Antitumor Activity
Triazene compounds have been extensively studied for their antitumor properties. They function as alkylating agents that can induce DNA damage in cancer cells. The compound may exhibit similar activity by disrupting DNA replication and transcription processes .
Table 2: Antitumor Activity of Selected Triazenes
| Compound Name | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Dacarbazine | Burkitt Lymphoma DAUDI | 4.91 |
| Temozolomide | Human Colon Adenocarcinoma HT-29 | 5.59 |
The biological activity of this compound likely involves several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cytochrome P450, which are essential for the metabolism of sterols in fungi.
- DNA Interaction : Alkylating agents like triazenes interact with DNA, leading to cross-linking and subsequent apoptosis in cancer cells.
- Receptor Modulation : Potential interactions with neurotransmitter receptors could also be explored given the structural similarities to known modulators.
Case Study 1: Antifungal Evaluation
A study evaluated the antifungal efficacy of synthesized triazene derivatives against clinical isolates of Candida. The results indicated that certain modifications to the triazene structure enhanced antifungal potency significantly.
Case Study 2: Antitumor Screening
In vitro studies on triazene derivatives demonstrated a strong correlation between structure and cytotoxicity against various cancer cell lines. Substituents at specific positions on the tricyclic framework were found to enhance antitumor activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
